Cas no 1338658-81-3 (1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1338658-81-3x500.png)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
- 1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxylic acid
- 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic
- 1H-Pyrazole-4-carboxylic acid, 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-5-methyl-
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- インチ: 1S/C14H13N5O3/c1-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-8(2)10(7-16-19)14(20)21/h4-7H,3H2,1-2H3,(H,20,21)
- InChIKey: AQXPQOCITGVYDC-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CN=C(C=2)N2C(C)=C(C(=O)O)C=N2)=NC(CC)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 410
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-5407-20MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | BS-5407-1MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | BS-5407-100MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00955438-1g |
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid |
1338658-81-3 | 95% | 1g |
¥2394.0 | 2023-04-03 | |
Key Organics Ltd | BS-5407-10MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | BS-5407-5MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-5407-50MG |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylate |
1338658-81-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428457-1g |
1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid |
1338658-81-3 | 95% | 1g |
¥2872.00 | 2024-08-09 |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1338658-81-3)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 1338658-81-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid incorporates several key pharmacophoric elements. The presence of a pyrazole core is particularly noteworthy, as pyrazole derivatives are well-documented for their biological activity across various therapeutic domains. Specifically, the 5-methylpyrazole moiety contributes to the compound's stability and potential bioavailability, while the carboxylic acid functional group enhances its solubility and interaction with biological targets.
Furthermore, the compound features a pyridine ring linked to an 3-ethyl-1,2,4-triazole scaffold. This triazole component is known for its ability to modulate enzyme activity and cellular signaling pathways, which has been extensively studied in the context of antiviral and anti-inflammatory agents. The integration of these structural elements suggests that 1-[4-(3-ethyl-1,2,4-triazole)-5-methylpyridin] may possess multifaceted biological activities, including potential roles in modulating immune responses and inhibiting specific enzymatic targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies indicate that the pyridine-pyrazole conjugate may interact with proteins involved in metabolic pathways and signal transduction. Additionally, the carboxylic acid group could serve as a hydrogen bond acceptor or participate in ionic interactions with protein surfaces, enhancing binding specificity.
In the realm of drug discovery, the synthesis and optimization of such heterocyclic compounds are often guided by structure-based design principles. The incorporation of an ethyl substituent on the triazole ring is particularly interesting, as it can influence both electronic properties and steric hindrance around the binding site. This modification may enhance pharmacokinetic profiles by improving metabolic stability or reducing off-target effects.
The therapeutic potential of 1-[4-(3-Ethyl)-1H-pyrazole] derivatives has been explored in several preclinical studies. For instance, modifications to the pyridine ring have been shown to enhance binding affinity to certain kinases and transcription factors. Similarly, variations in the pyrazole core have led to compounds with improved efficacy in models of inflammation and autoimmune diseases. These findings underscore the importance of fine-tuning structural features to achieve desired pharmacological outcomes.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired heterocyclic framework efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to ensure enantiopurity if stereochemical selectivity is critical for biological activity.
From a medicinal chemistry perspective, the functionalization of both aromatic rings offers numerous possibilities for further derivatization. For example, introducing halogen atoms into the pyridine or pyrazole rings could enhance electrophilic or nucleophilic reactivity for subsequent modifications. Additionally, exploring different substituents on the triazole moiety may reveal novel bioactivities or improve pharmacokinetic properties.
The role of computational tools in rationalizing structural modifications cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how different substituents influence conformational flexibility and electronic distribution within the molecule. These predictions guide experimental efforts by highlighting which structural changes are most likely to impact biological activity positively.
Preclinical data suggest that derivatives of this class exhibit promising anti-inflammatory properties by modulating cytokine production pathways. In particular, 5-Methylpyrazole derivatives have shown efficacy in reducing pro-inflammatory mediator release from immune cells without significant toxicity at therapeutic doses. This makes them attractive candidates for developing treatments targeting chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Another area where this compound shows promise is in oncology research, where kinase inhibitors derived from similar scaffolds have demonstrated clinical success against various cancers. By fine-tuning key structural elements, researchers aim to develop next-generation inhibitors with improved selectivity profiles that minimize side effects while maintaining high efficacy against tumor cell proliferation pathways.
The development pipeline for such compounds often involves collaboration between academic institutions, pharmaceutical companies, and contract research organizations (CROs). High-throughput screening (HTS) techniques are commonly employed early in drug discovery programs to identify hit compounds based on preliminary bioactivity assays before proceeding with optimization efforts.
In conclusion, 1-[4-(3-Ethyl)-5-Methylpyridin] represents an intriguing example of how strategic modifications within heterocyclic frameworks can yield compounds with significant therapeutic potential across multiple disease areas including inflammation, cancer, and metabolic disorders.* Further research will undoubtedly continue to uncover new applications for this class* as scientists refine synthetic methodologies* computational models*and preclinical testing protocols.*
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